
(S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group, a sec-butyl group, and an oxazolidine ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxazolidine ring through cyclization reactions, followed by the introduction of the fluorenyl and sec-butyl groups under controlled conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
(S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific enzymes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(S)-Fluorenylmethyl chloroformate: Shares the fluorenyl group but differs in the functional groups attached.
(S)-sec-Butyl oxazolidine-2,5-dione: Contains the oxazolidine ring and sec-butyl group but lacks the fluorenyl moiety.
Uniqueness
(S)-(9H-Fluoren-9-yl)methyl 4-((S)-sec-butyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDLNKUZTBFNOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)
![2-[[1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(hydrazinylmethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B14776792.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)
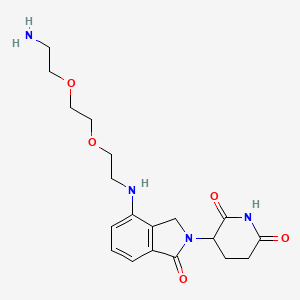

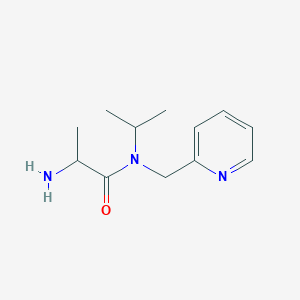
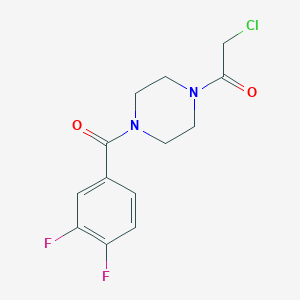

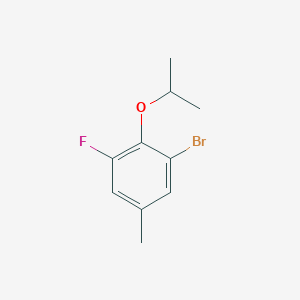
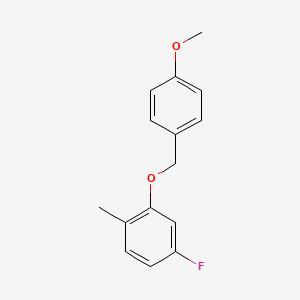
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14776868.png)
